2-methyl-3H-quinolin-4-one
Description
2-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a methyl group at position 2 and a 3H tautomeric configuration. This compound belongs to the 4-quinolone family, known for diverse pharmacological activities. A notable derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine), has been investigated for its polymodal central nervous system (CNS) effects. Its delayed onset of action (~90–120 minutes post-administration) and structural flexibility make it a candidate for further optimization in antidepressant and analgesic drug development.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3 |
InChI Key |
BLENHSITVMPXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinolin-4-one derivatives influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., nitro , chloro ) enhance stability and reactivity.
- Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones ) improve hydrogen-bonding capacity, critical for target interactions.
Key Observations :
- Position-specific substitutions dictate activity: Antimalarial activity requires lipophilic chains (heptyl) and halogenation (fluoro) . Analgesic activity depends on aminomethyl/phenyl groups for CNS penetration . Antimicrobial effects are linked to hydrogen-bond donors (hydroxy, carbonyl) .
Key Observations :
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